5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O2 and its molecular weight is 407.473. The purity is usually 95%.
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Biological Activity
The compound 5-(4-methylbenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, a study demonstrated that certain pyrazolo[4,3-c]quinoline derivatives inhibited cell proliferation in various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of Pyrazolo[4,3-c]quinoline Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HeLa | 5.2 | Apoptosis induction |
Compound B | MCF-7 | 7.8 | G2/M phase arrest |
5-(4-methylbenzyl)-3-phenyl... | A549 | 6.5 | Apoptosis and cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that the compound significantly reduced nitric oxide (NO) production and inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Table 2: Anti-inflammatory Activity Assessment
Compound | NO Production Inhibition (%) | IC50 (µM) |
---|---|---|
5-(4-methylbenzyl)-3-phenyl... | 78% | 0.39 |
Control Drug | 85% | 0.25 |
Antimicrobial Activity
In addition to anticancer and anti-inflammatory properties, the compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens.
Table 3: Antimicrobial Activity
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
Case Studies
- Study on Anticancer Effects : A recent investigation into the anticancer properties of pyrazolo[4,3-c]quinoline derivatives reported that these compounds effectively inhibited tumor growth in xenograft models. The study highlighted the potential for these compounds to be developed as novel chemotherapeutics.
- Research on Inflammation : Another study focused on the anti-inflammatory effects of these compounds in models of chronic inflammation. Results indicated a significant reduction in inflammatory markers and improved clinical outcomes in treated groups compared to controls.
Properties
IUPAC Name |
17-[(4-methylphenyl)methyl]-14-phenyl-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-17-7-9-18(10-8-17)15-29-16-21-25(19-5-3-2-4-6-19)27-28-26(21)20-13-23-24(14-22(20)29)31-12-11-30-23/h2-10,13-14,16H,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVOOFJFNWJQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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